Cas no 122509-72-2 (6-chloro-5-fluoro-1H-indole)

6-Chloro-5-fluoro-1H-indole is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. Its unique structure, featuring chloro and fluoro substituents at the 6- and 5-positions, enhances its reactivity and selectivity in heterocyclic synthesis. This compound serves as a versatile intermediate for the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. The electron-withdrawing effects of the halogens improve its stability and facilitate further functionalization. High purity and consistent quality make it suitable for rigorous synthetic applications. Its compatibility with cross-coupling reactions and other transformations underscores its value in medicinal chemistry and material science.
6-chloro-5-fluoro-1H-indole structure
6-chloro-5-fluoro-1H-indole structure
商品名:6-chloro-5-fluoro-1H-indole
CAS番号:122509-72-2
MF:C8H5ClFN
メガワット:169.5834
MDL:MFCD01074496
CID:63605
PubChem ID:329767770

6-chloro-5-fluoro-1H-indole 化学的及び物理的性質

名前と識別子

    • 6-Chloro-5-fluoroindole
    • 6-chloro-5-fluoro-1H-indole
    • 5-Fluoro-6-chloroindole
    • - 6-chloro-5-fluroindole
    • 1H-Indole,6-chloro-5-fluoro-
    • 6-Chloro-5-fluoroindole ,98%
    • 1H-Indole, 6-chloro-5-fluoro-
    • zlchem 989
    • PubChem7290
    • 6-chloro-5-fluoro-indole
    • KSC493I4B
    • 5-Fluoro-6-chloro-1H-indole
    • 6-CHLORO-5-FLUROINDOLE
    • Jsp001507
    • ZLD0455
    • ANGRSSWNBDJESO-UHFFFAOYSA-N
    • BH152
    • FCH918291
    • CC0127
    • STL556825
    • SBB088337
    • PC9724
    • FC0205
    • CL3470
    • BBL103016
    • AKO
    • C-3930
    • FT-0621058
    • AKOS005063336
    • A2579
    • DTXSID60378611
    • SY021578
    • SCHEMBL1248842
    • 5-Isoxazolecarboxylicacid, 3-methyl-, ethyl ester
    • AC-1408
    • CS-W008220
    • MFCD01074496
    • PB12726
    • AM20020312
    • 122509-72-2
    • PS-6948
    • 6-Chloro-5-fluoroindole, 96%
    • DB-007142
    • MDL: MFCD01074496
    • インチ: 1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
    • InChIKey: ANGRSSWNBDJESO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C([H])=C2C([H])=C([H])N([H])C2=C1[H])F

計算された属性

  • せいみつぶんしりょう: 169.00900
  • どういたいしつりょう: 169.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 15.8
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: イエローソリッド
  • 密度みつど: 1.436
  • ゆうかいてん: 103-108 °C
  • ふってん: 299.8±20.0 °C at 760 mmHg
  • フラッシュポイント: 135.1±21.8 °C
  • 屈折率: 1.432
  • PSA: 15.79000
  • LogP: 2.96040
  • ようかいせい: 未確定

6-chloro-5-fluoro-1H-indole セキュリティ情報

6-chloro-5-fluoro-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-chloro-5-fluoro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018518-250mg
6-Chloro-5-fluoro-1H-indole
122509-72-2 98%
250mg
¥54.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018518-1g
6-Chloro-5-fluoro-1H-indole
122509-72-2 98%
1g
¥151.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02988-5G
6-chloro-5-fluoro-1H-indole
122509-72-2 97%
5g
¥ 699.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02988-50G
6-chloro-5-fluoro-1H-indole
122509-72-2 97%
50g
¥ 4,052.00 2023-03-30
BAI LING WEI Technology Co., Ltd.
106864-500MG
6-Chloro-5-fluoroindole, 98%
122509-72-2 98%
500MG
¥ 1347 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02988-1G
6-chloro-5-fluoro-1H-indole
122509-72-2 97%
1g
¥ 158.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018518-100mg
6-Chloro-5-fluoro-1H-indole
122509-72-2 98%
100mg
¥74 2023-04-16
Fluorochem
010184-5g
6-Chloro-5-fluoroindole
122509-72-2 98%
5g
£169.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028171-1g
6-chloro-5-fluoro-1H-indole
122509-72-2 96%
1g
¥470 2024-05-26
TRC
C585793-1g
6-Chloro-5-fluoroindole
122509-72-2
1g
$ 115.00 2022-06-06

6-chloro-5-fluoro-1H-indole 合成方法

6-chloro-5-fluoro-1H-indoleに関する追加情報

Introduction to 6-chloro-5-fluoro-1H-indole (CAS No: 122509-72-2)

6-chloro-5-fluoro-1H-indole, identified by its Chemical Abstracts Service (CAS) number 122509-72-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and applications in drug development. The presence of both chlorine and fluorine substituents on the indole ring enhances its chemical reactivity and potential pharmacological properties, making it a valuable scaffold for synthesizing novel therapeutic agents.

The structural features of 6-chloro-5-fluoro-1H-indole contribute to its unique electronic and steric properties, which are critical in determining its interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can modulate the electron density on the ring, influencing its reactivity in various chemical transformations. Similarly, the fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing the pharmacokinetic profile of derived compounds.

In recent years, 6-chloro-5-fluoro-1H-indole has been extensively studied as a key intermediate in the synthesis of bioactive molecules. Its versatility allows for modifications at multiple positions on the indole ring, enabling the creation of a wide range of derivatives with tailored biological activities. Researchers have leveraged this compound to develop potential candidates for various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of 6-chloro-5-fluoro-1H-indole is its role in the development of small-molecule inhibitors targeting specific enzymes and receptors. For instance, studies have demonstrated its utility in designing inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and have been implicated in several cancers. The chloro and fluoro substituents provide optimal binding interactions with the active sites of these kinases, leading to high-affinity inhibition.

Furthermore, the fluorine moiety has been particularly noted for its ability to improve oral bioavailability and resistance to metabolic degradation. This property has made 6-chloro-5-fluoro-1H-indole a preferred building block for drugs intended for systemic administration. The compound’s ability to undergo further functionalization also allows for the exploration of novel chemical space, opening avenues for discovering next-generation therapeutics.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising derivatives of 6-chloro-5-fluoro-1H-indole. Machine learning models have been employed to predict the biological activity of various analogs, enabling researchers to prioritize compounds for experimental validation. This interdisciplinary approach has significantly shortened the drug discovery pipeline, making it more efficient and cost-effective.

The synthesis of 6-chloro-5-fluoro-1H-indole typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation reactions on pre-functionalized indole precursors, followed by purification steps to isolate the desired product. The chlorination and fluorination steps are often performed using specialized reagents under inert atmospheres to ensure high yields and purity.

In addition to its pharmaceutical applications, 6-chloro-5-fluoro-1H-indole has found utility in materials science and agrochemical research. Its structural motifs are incorporated into ligands for metal-catalyzed reactions, where it serves as a chelating agent or directing group. The compound’s ability to participate in coordination chemistry makes it a valuable tool in catalytic systems designed for organic transformations.

The growing interest in 6-chloro-5-fluoro-1H-indole underscores its importance as a versatile intermediate in modern chemical synthesis. As research continues to uncover new applications and derivatives, this compound is poised to remain at the forefront of innovation in medicinal chemistry and beyond. Its unique structural features and functionalizable nature ensure that it will continue to inspire new discoveries and advancements across multiple scientific disciplines.

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